molecular formula C12H15NO3 B14849410 3-Cyclopropoxy-2-isopropylisonicotinic acid

3-Cyclopropoxy-2-isopropylisonicotinic acid

Cat. No.: B14849410
M. Wt: 221.25 g/mol
InChI Key: IZZAUYOZTRGIPT-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-isopropylisonicotinic acid is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound features a cyclopropoxy group and an isopropyl group attached to an isonicotinic acid core, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-isopropylisonicotinic acid can be achieved through various synthetic routes. One common method involves the use of cyclopropyl cyanide, which undergoes hydrolysis to form cyclopropanecarboxylic acid . This intermediate can then be further reacted with isonicotinic acid derivatives under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-isopropylisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of catalysts like palladium or nickel in the presence of suitable ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopropoxy-2-isopropylisonicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-isopropylisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: A related compound with a cyclopropyl group.

    Isonicotinic acid: Shares the isonicotinic acid core structure.

Uniqueness

3-Cyclopropoxy-2-isopropylisonicotinic acid is unique due to the presence of both cyclopropoxy and isopropyl groups attached to the isonicotinic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

3-cyclopropyloxy-2-propan-2-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C12H15NO3/c1-7(2)10-11(16-8-3-4-8)9(12(14)15)5-6-13-10/h5-8H,3-4H2,1-2H3,(H,14,15)

InChI Key

IZZAUYOZTRGIPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1OC2CC2)C(=O)O

Origin of Product

United States

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